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Compound of Interest

Methyl 2-bromooxazole-5-
Compound Name:
carboxylate

Cat. No.: B1387843

Introduction

Methyl 2-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves
as a valuable building block in advanced organic synthesis, particularly within the realms of
medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring substituted with
a bromine atom at the 2-position and a methyl ester at the 5-position, offers two orthogonal
sites for chemical modification. This bifunctionality makes it a versatile intermediate for the
construction of more complex molecular architectures.

The oxazole nucleus is a privileged scaffold in numerous bioactive natural products and
synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including
anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive
carbon-bromine bond in Methyl 2-bromooxazole-5-carboxylate makes it particularly
amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings,
enabling the facile introduction of diverse aryl and heteroaryl substituents. Concurrently, the
methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or
converted to amides, providing further avenues for structural diversification and the exploration
of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the known physical and chemical
properties of Methyl 2-bromooxazole-5-carboxylate, its synthetic utility, and safety
considerations. While a detailed, experimentally validated synthesis protocol and complete
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spectral characterization are not widely available in the public domain, this guide offers a
speculative synthetic pathway based on established principles of oxazole chemistry to aid
researchers in its potential preparation.

Chemical and Physical Properties

A comprehensive dataset for the physical properties of Methyl 2-bromooxazole-5-
carboxylate is not readily available in peer-reviewed literature. The following table summarizes
the available information from chemical supplier databases and patents. Researchers should
verify these properties experimentally.

Property Value Source
CAS Number 1092351-96-6 [11[2]
Molecular Formula CsH4BrNOs [3]
Molecular Weight 205.99 g/mol [3]
Appearance Not Reported N/A
Melting Point Not Reported N/A
Boiling Point Not Reported N/A
Density Not Reported N/A
Solubility Not Reported N/A
Purity Typically 295% - 97% [1][2][4]

Spectral Data

Detailed and verified *H NMR, 3C NMR, and IR spectral data for Methyl 2-bromooxazole-5-
carboxylate are not publicly available at the time of this writing. Researchers who synthesize
or purchase this compound are advised to perform full spectral characterization to confirm its
identity and purity.

Synthetic Importance and Methodologies
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The utility of Methyl 2-bromooxazole-5-carboxylate as a synthetic intermediate is highlighted
by its use in the preparation of more complex amido heteroaromatic compounds with potential
applications in the treatment of liver diseases.[5][6] In a documented procedure, it serves as a
key coupling partner in a Suzuki reaction.[5][6]

lllustrative Synthetic Application: Suzuki Coupling

A notable application of Methyl 2-bromooxazole-5-carboxylate is its participation in
palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with a boronic
acid, such as (4-fluoro-3-hydroxyphenyl)boronic acid, in the presence of a suitable palladium
catalyst (e.g., XPhos Pd G3) and a base (e.g., KsPOa) in a solvent mixture like THF and water
to yield the corresponding 2-arylated oxazole derivative.[5][6] This transformation underscores
the importance of the C-Br bond as a handle for introducing molecular diversity.

Speculative Synthetic Protocol

While a specific, validated protocol for the synthesis of Methyl 2-bromooxazole-5-carboxylate
is not readily found in the literature, a plausible route can be conceptualized based on
established methods for oxazole synthesis. The following is a speculative, non-validated
protocol that researchers may consider as a starting point for development.

Part 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Intermediate)

This step involves the cyclization of a suitable precursor to form the 2-aminooxazole core. One
common method is the reaction of an a-haloketone with urea or a related reagent.

o Step 1.1: Halogenation of a B-ketoester. Methyl acetoacetate can be brominated at the a-
position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such
as carbon tetrachloride, typically with a radical initiator like AIBN or under UV irradiation. The
rationale here is to introduce a leaving group at the position adjacent to the ketone, which
will be susceptible to nucleophilic attack.

e Step 1.2: Cyclization with Urea. The resulting a-bromo-3-ketoester is then reacted with urea
in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The urea acts as
a dinucleophile, first attacking the electrophilic carbonyl carbon of the ketone, followed by an
intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbon
bearing the bromine, displacing the bromide and forming the 2-aminooxazole ring.
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Part 2: Sandmeyer-type Reaction to Yield Methyl 2-bromooxazole-5-carboxylate (Target
Molecule)

This part of the synthesis aims to replace the amino group at the 2-position with a bromine
atom.

o Step 2.1: Diazotization of the 2-amino group. The intermediate, Methyl 2-aminooxazole-5-
carboxylate, is treated with a diazotizing agent, such as sodium nitrite, in the presence of a
strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This converts
the amino group into a diazonium salt, which is a good leaving group (N2).

o Step 2.2: Bromination. The resulting diazonium salt is then treated with a copper(l) bromide
(CuBr) solution. The CuBr facilitates the displacement of the diazonium group by a bromide
ion, yielding the final product, Methyl 2-bromooxazole-5-carboxylate. This is a classic
Sandmeyer reaction.

Purification: The final product would likely require purification, for which column
chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent would
be a standard approach.

The following diagram illustrates this speculative synthetic workflow:
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Methyl 2-bromooxazole-5-carboxylate

Click to download full resolution via product page
Caption: Speculative synthesis workflow for Methyl 2-bromooxazole-5-carboxylate.
Safety and Handling
Methyl 2-bromooxazole-5-carboxylate is associated with the following hazard statements:
e H302: Harmful if swallowed.
e H315: Causes skin irritation.
e H319: Causes serious eye irritation.
e H332: Harmful if inhaled.
o H335: May cause respiratory irritation.[1]
Precautionary Measures:

e Use only in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Do not eat, drink, or smoke when using this product.

Store in a well-ventilated place and keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if
symptoms persist.

Conclusion

Methyl 2-bromooxazole-5-carboxylate is a valuable and versatile building block for organic
synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for
diverse chemical modifications, making it an attractive starting material for the synthesis of
complex, biologically active molecules. While detailed physical and spectral data are not widely
available, its utility has been demonstrated in the patent literature. The speculative synthetic
pathway provided herein offers a potential starting point for researchers interested in its
preparation. As with all chemical reagents, appropriate safety precautions should be taken
during its handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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